ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate

Description

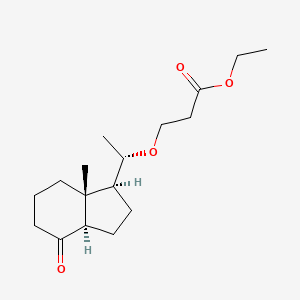

Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate is a chiral ester derivative featuring a bicyclic indenone core with a 7a-methyl substituent. The compound’s stereochemistry ((S)-configuration at the ethoxy group and (1S,3aR,7aR)-configuration in the indenyl moiety) is critical for its biological and physicochemical properties. It is utilized as a synthetic intermediate in pharmaceuticals and organocatalysis due to its rigid bicyclic framework and functional versatility .

Properties

IUPAC Name |

ethyl 3-[(1S)-1-[(1S,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-4-20-16(19)9-11-21-12(2)13-7-8-14-15(18)6-5-10-17(13,14)3/h12-14H,4-11H2,1-3H3/t12-,13+,14-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIHYFQWXQSVBD-QDEZUTFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC(C)C1CCC2C1(CCCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCO[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate typically involves several key steps:

Formation of the Octahydro-1H-indenone Core: : The starting material, usually a cyclohexanone derivative, undergoes a series of aldol condensations and Michael additions under controlled conditions to form the fused bicyclic structure.

Introduction of the Ethoxy Group: : This step involves the reaction of the intermediate with ethyl bromoacetate, using a base such as sodium ethoxide, to introduce the ethoxy group.

Esterification: : Finally, the compound is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.

Industrial Production Methods

Industrial production methods involve scaling up the laboratory synthesis processes, ensuring the maintenance of reaction conditions, purity, and yield. The steps involve:

Bulk Chemical Reactions: : Using large reactors to handle higher volumes of reagents.

Purification: : Employing distillation, crystallization, and chromatography techniques to obtain pure ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate.

Quality Control: : Ensuring the final product meets the required standards and specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation reactions, typically using reagents such as potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohol.

Substitution: : Nucleophilic substitution reactions with strong nucleophiles, such as hydroxide or alkoxide ions, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2).

Reduction: : Palladium on carbon (Pd/C) catalyst with hydrogen gas (H2).

Substitution: : Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: : Formation of corresponding ketones and carboxylic acids.

Reduction: : Formation of the corresponding alcohol.

Substitution: : Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate has a wide range of applications:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Biology: : Serves as a tool for studying enzyme interactions and biological pathways.

Medicine: : Investigated for its potential therapeutic properties, particularly in anti-inflammatory and analgesic drugs.

Industry: : Utilized in the development of agrochemicals and performance materials.

Mechanism of Action

The mechanism of action involves its interaction with specific molecular targets and pathways. The compound's effects are exerted through:

Binding to Enzymes: : Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.

Receptor Interactions: : Binding to specific receptors on cell membranes, influencing cellular responses.

Pathway Modulation: : Affecting various signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogs based on molecular features:

Research Findings and Trends

- Stereochemical Impact: The (S)-configuration in the target compound’s ethoxy group is critical for binding to steroidogenic enzymes, as shown in related indenone derivatives .

- Metabolic Pathways : Hydroxy-substituted analogs (e.g., ) undergo faster glucuronidation than ester derivatives, impacting their half-lives in vivo.

- Emerging Analogs: Recent studies highlight silyl-protected indenones () as stable intermediates for prodrug development, contrasting with simpler esters () used in fragrance and polymer industries.

Biological Activity

Ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate (CAS No. 413571-28-5) is a chemical compound with potential biological activity. This article explores its structural characteristics, synthesis, and biological properties based on diverse research findings.

Structural Characteristics

The molecular formula of ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate is , with a molecular weight of approximately 296.41 g/mol. The compound features a complex structure that includes an ethoxy group and a propanoate moiety, contributing to its potential bioactivity.

Synthesis

The synthesis of ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate involves several chemical reactions that ensure the correct stereochemistry is maintained. While specific synthetic routes are not detailed in the available literature, compounds of similar structure often utilize chiral catalysts or reagents to achieve the desired enantiomeric purity.

Biological Activity

Research on the biological activity of ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate is limited but suggests potential pharmacological applications:

Antioxidant Activity

Some studies indicate that compounds with similar structures exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which could make this compound beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

There is evidence that certain derivatives of propanoates can exhibit anti-inflammatory effects. This could be particularly relevant for conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that related compounds may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders. The mechanism could involve modulation of neurotransmitter systems or reduction of neuroinflammation.

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observations |

|---|---|---|

| Antioxidant | Various esters | Neutralization of free radicals |

| Anti-inflammatory | Propanoate derivatives | Reduction in markers of inflammation |

| Neuroprotective | Similar structures | Potential modulation of neuroinflammatory pathways |

Case Studies

While specific case studies on ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate are scarce, related compounds have been investigated:

- Study on Propanoate Derivatives : A study examining various propanoate derivatives found significant anti-inflammatory effects in animal models, suggesting that structural similarities may confer comparable bioactivity.

- Neuroprotection in Animal Models : Research on related compounds indicated improvements in cognitive function and reduced neuronal damage in models of Alzheimer's disease.

Q & A

Basic: What are the recommended safety protocols for handling ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate in laboratory settings?

Methodological Answer:

- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) depending on exposure levels. Full-face respirators are advised for high-concentration environments .

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and full-body protective clothing to prevent dermal contact.

- Environmental Controls: Avoid drainage contamination; use closed systems for solvent handling.

- First Aid: Immediate rinsing with water for 15+ minutes if exposed to eyes or skin, followed by medical evaluation.

Basic: How can researchers synthesize ethyl 3-((S)-1-((1S,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)ethoxy)propanoate, and what reaction conditions optimize yield?

Methodological Answer:

- Synthetic Route: Based on analogous ester syntheses, nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in acetone/ethanol) is likely. Reflux (70–80°C) for 6–12 hours ensures completion .

- Key Parameters:

- Catalyst: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Yield Optimization: Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc).

Advanced: How can the stereochemical configuration of the compound be confirmed experimentally?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with known standards .

- X-ray Crystallography: Single-crystal analysis provides definitive stereochemical assignment. Grow crystals via slow evaporation in dichloromethane/hexane.

- NMR Spectroscopy: Analyze coupling constants (e.g., ) in H NMR and NOESY correlations to infer spatial arrangements of substituents .

Advanced: What computational models are suitable for predicting the reactivity of this compound in ring-opening or oxidation reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and activation energies for reactions at the indene or ester moieties .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER or GROMACS to predict reaction pathways.

- COMSOL Multiphysics Integration: Combine AI-driven parameter optimization with reaction-diffusion models to predict byproduct formation under varying temperatures .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- GC-MS/EI: Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and helium carrier gas.

- FT-IR Spectroscopy: Identify carbonyl (C=O, ~1730 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.

- Elemental Analysis: Confirm C/H/O ratios within ±0.3% of theoretical values.

Advanced: How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

Methodological Answer:

- Controlled Degradation Studies: Perform pH-dependent stability assays (pH 1–7) at 25°C and 40°C. Monitor decomposition via HPLC-PDA at 254 nm.

- Isolation of Degradants: Use preparative TLC to isolate degradation products (e.g., free carboxylic acid derivatives) and characterize via C NMR .

- Mechanistic Probes: Introduce isotopically labeled O at the ester group to track hydrolysis pathways using mass spectrometry .

Advanced: What theoretical frameworks guide the design of bioactivity studies for this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR): Link the indene core’s rigidity and ester hydrophobicity to membrane permeability using Lipinski’s Rule of Five .

- Molecular Docking: Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase (COX-2) or steroidogenic enzymes. Validate with SPR binding assays.

- Pharmacokinetic Modeling: Apply compartmental models (e.g., PK-Sim) to predict metabolic half-life and tissue distribution based on logP and pKa values .

Basic: How should researchers design experiments to assess acute toxicity in preclinical models?

Methodological Answer:

- OECD Guidelines 423: Conduct acute oral toxicity tests in rodents (e.g., Sprague-Dawley rats) at 300–2000 mg/kg doses. Monitor for 14 days for mortality, neurotoxicity, and organ weight changes .

- In Vitro Cytotoxicity: Use HepG2 cells and MTT assays to determine IC₅₀ values. Compare with positive controls (e.g., cisplatin).

- Histopathology: Examine liver and kidney tissues post-mortem for necrosis or inflammatory markers.

Advanced: What methodologies address challenges in scaling up synthesis while maintaining enantiomeric excess?

Methodological Answer:

- Continuous Flow Reactors: Optimize residence time (20–30 min) and temperature (50–60°C) to minimize racemization. Use immobilized lipases for asymmetric catalysis .

- Chiral Auxiliaries: Introduce (R)- or (S)-binol derivatives during synthesis to enhance stereochemical control.

- Process Analytical Technology (PAT): Implement inline FT-IR or Raman spectroscopy for real-time monitoring of enantiomeric ratios .

Advanced: How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Generative Models: Train GPT-4 or AlphaFold on ChEMBL datasets to propose novel derivatives with optimized ADMET properties .

- High-Throughput Virtual Screening (HTVS): Use Schrödinger’s Glide to screen 10,000+ analogs against target proteins in silico. Prioritize candidates with QikProp-predicted bioavailability >80% .

- Automated Synthesis Robots: Integrate Chemspeed or Festo platforms for parallel synthesis of top candidates under AI-optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.